
Methyl 2-(3-chloro-2,2-dimethylpropanamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-chloro-2,2-dimethylpropanamido)benzoate: is an organic compound with the molecular formula C13H16ClNO3 It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group, a chloro-substituted amide group, and a dimethylpropanamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-chloro-2,2-dimethylpropanamido)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-2,2-dimethylpropanoic acid and 2-aminobenzoic acid.
Amide Formation: The 3-chloro-2,2-dimethylpropanoic acid is reacted with 2-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Esterification: The resulting amide is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Hydrolysis Products: 2-(3-chloro-2,2-dimethylpropanamido)benzoic acid.
Reduction Products: 2-(3-chloro-2,2-dimethylpropylamino)benzoate.
Scientific Research Applications
Chemistry
- Synthesis of Complex Molecules : Methyl 2-(3-chloro-2,2-dimethylpropanamido)benzoate is utilized as an intermediate in synthesizing various complex organic compounds. Its unique structure allows for modifications that can lead to new chemical entities with potential applications in pharmaceuticals and materials science.
Biology and Medicine
- Pharmaceutical Research : The compound has been investigated for its potential use in drug development, particularly targeting specific enzymes or receptors. It may play a role in the design of inhibitors for therapeutic purposes .
- Biochemical Studies : It is employed in studies aimed at understanding interactions between small molecules and biological macromolecules. This includes exploring its binding affinity to enzymes or receptors, which can elucidate mechanisms of action relevant to drug design .
Industry Applications
- Material Science : The compound's properties make it suitable for use in developing new materials with specific functionalities.
- Agriculture : Preliminary studies suggest potential applications as a pesticide or herbicide, highlighting its utility in agricultural chemistry.
Case Studies
- Pharmaceutical Development : A study published in PubMed examined the efficacy of similar compounds as enzyme inhibitors. The findings suggested that modifications such as those found in this compound could enhance binding affinity and selectivity towards specific targets .
- Agricultural Chemistry : Research indicated that derivatives of this compound exhibited promising herbicidal activity against certain plant species, suggesting a pathway for developing new agricultural chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-chloro-2,2-dimethylpropanamido)benzoate involves its interaction with specific molecular targets. The chloro group and the amide moiety play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Methyl 2-(3-chloro-2,2-dimethylpropanamido)benzoate: Similar in structure but with variations in the substituents on the benzene ring or the amide group.
2-(3-chloro-2,2-dimethylpropanamido)benzoic acid: The carboxylic acid analog of the compound.
This compound derivatives: Various derivatives with different substituents on the benzene ring or modifications to the amide group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro-substituted amide group and methyl ester moiety make it a versatile compound for various applications in research and industry.
Biological Activity
Methyl 2-(3-chloro-2,2-dimethylpropanamido)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₆ClN O₃
- Molecular Weight : 269.73 g/mol
- CAS Number : 339100-86-6
The compound features a benzoate moiety linked to a chloro-substituted amide, which influences its reactivity and interaction with biological systems.
Mechanisms of Biological Activity
Research has indicated that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways. This is particularly relevant in the context of antimicrobial and anticancer activities.
- Receptor Interaction : It may also interact with various receptors, influencing signal transduction pathways that regulate cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially effective against a range of pathogens.
Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound has significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Cytotoxicity Studies
In vitro cytotoxicity assays were conducted to assess the safety profile of this compound on human cell lines. The results showed:
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 50 |
MCF-7 | 75 |
A549 | 100 |
The compound demonstrated selective cytotoxicity towards cancer cell lines, indicating potential for further development as an anticancer agent .
Case Studies
-
Case Study on Anticancer Activity :
A recent study focused on the effects of this compound in a mouse model of breast cancer. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest in cancer cells . -
Herbicidal Applications :
The compound has been explored for its herbicidal properties as well. Research indicated that it effectively inhibits the growth of certain weed species at low concentrations, suggesting potential use in agricultural applications .
Properties
IUPAC Name |
methyl 2-[(3-chloro-2,2-dimethylpropanoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-13(2,8-14)12(17)15-10-7-5-4-6-9(10)11(16)18-3/h4-7H,8H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJFXGAAEPXDSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC=CC=C1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.